N-(2,2-Dimethoxyethyl)methacrylamide
Overview
Description
N-(2,2-Dimethoxyethyl)methacrylamide: is an organic compound with the molecular formula C8H15NO3 . It is a methacrylamide derivative characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom. This compound is primarily used in polymer chemistry and material science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)methacrylamide typically involves the reaction of methacryloyl chloride with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethoxyethyl)methacrylamide undergoes various types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2,2-dimethoxyethylamine.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are used.
Substitution Reactions: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Polymerization: Polymers with methacrylamide backbones.
Hydrolysis: Methacrylic acid and 2,2-dimethoxyethylamine.
Substitution Reactions: Substituted methacrylamides with different functional groups.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)methacrylamide has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as hydrogels and copolymers.
Material Science: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Biomedicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)methacrylamide primarily involves its ability to undergo polymerization and form cross-linked networks. The dimethoxyethyl group provides flexibility and enhances the solubility of the resulting polymers. In drug delivery systems, the compound can form hydrogels that encapsulate drugs and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.
Comparison with Similar Compounds
N-Methylmethacrylamide: Similar structure but with a methyl group instead of a dimethoxyethyl group.
N-Ethylmethacrylamide: Contains an ethyl group instead of a dimethoxyethyl group.
N-Butylmethacrylamide: Features a butyl group in place of the dimethoxyethyl group.
Uniqueness: N-(2,2-Dimethoxyethyl)methacrylamide is unique due to the presence of the dimethoxyethyl group, which imparts distinct properties such as enhanced solubility and flexibility to the polymers formed. This makes it particularly useful in applications where these properties are desired, such as in the development of hydrogels and advanced materials.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGARLISKINLYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242058 | |
Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95984-11-5 | |
Record name | N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95984-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095984115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2-dimethoxyethyl)methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(2,2-Dimethoxyethyl)methacrylamide a useful monomer in polymer chemistry?
A1: The acetal group in DMAEMA serves as a protected form of an aldehyde. [, ] This allows for the creation of polymers containing stable acetal groups that can be transformed into reactive aldehyde groups under specific conditions, typically acidic hydrolysis. [] This controlled reactivity makes DMAEMA-based polymers attractive for applications requiring post-polymerization modifications or crosslinking.
Q2: How does the incorporation of DMAEMA influence the properties of the resulting polymers?
A2: DMAEMA imparts hydrophilicity to the polymers due to the presence of the amide and acetal groups. [] The level of hydrophilicity can be tuned by copolymerizing DMAEMA with other monomers. [] For example, incorporating DMAEMA into hydrophobic polymers can enhance their water solubility or create amphiphilic materials.
Q3: Can you provide an example of how the acetal group in DMAEMA-based polymers is utilized for material modification?
A3: One example is the fabrication of lysine-functionalized surfaces. [] Researchers used a copolymer containing DMAEMA, which was then hydrolyzed to generate aldehyde groups. These aldehyde groups reacted with amino groups on a polylysine derivative, effectively anchoring lysine moieties onto the polymer surface. This modification enhanced the material's bioactivity, specifically promoting fibrinolytic activity.
Q4: Are there any challenges associated with using this compound in polymer synthesis?
A4: One challenge is the potential for premature hydrolysis of the acetal group during polymerization if the reaction conditions are not carefully controlled. [] Researchers have addressed this by employing buffered polymerization media to maintain a stable pH and prevent unintended hydrolysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.